6'-Hydroxy-3,4,2',3',4'-pentamethoxychalcone
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Overview
Description
6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone is a chalcone derivative known for its diverse biological activities. Chalcones are a group of natural compounds with a characteristic structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular compound has been isolated from various plant sources and exhibits significant anti-inflammatory and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4,2’,3’,4’-pentamethoxybenzaldehyde and 6’-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The α,β-unsaturated carbonyl system can be reduced to form a saturated ketone.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of 6’-oxo-3,4,2’,3’,4’-pentamethoxychalcone.
Reduction: Formation of 6’-hydroxy-3,4,2’,3’,4’-pentamethoxychalcone alcohol.
Substitution: Formation of various substituted chalcones depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive chalcones and flavonoids.
Biology: Exhibits significant anti-inflammatory and antibacterial activities, making it a potential candidate for drug development.
Medicine: Investigated for its chemopreventive properties and potential use in cancer therapy.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone involves multiple molecular targets and pathways:
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines such as interleukin-1, interleukin-6, and interleukin-10.
Antibacterial Activity: Disrupts bacterial cell wall synthesis and inhibits bacterial growth.
Chemopreventive Activity: Modulates the nuclear factor-kappa B (NF-κB) and PI3K/Akt signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone is unique due to its specific substitution pattern and biological activities. Similar compounds include:
2’-Hydroxy-3,4,4’,5,6’-pentamethoxychalcone: Exhibits similar anti-inflammatory and antibacterial properties but differs in the position of the hydroxyl group.
4,6’-Dihydroxy-3,2’,4’-trimethoxychalcone: Another chalcone derivative with comparable biological activities but different methoxy substitution patterns.
These comparisons highlight the structural diversity and functional uniqueness of 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H22O7 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H22O7/c1-23-15-9-7-12(10-16(15)24-2)6-8-13(21)18-14(22)11-17(25-3)19(26-4)20(18)27-5/h6-11,22H,1-5H3/b8-6+ |
InChI Key |
YYGVWBCOVUSNQT-SOFGYWHQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2O)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2O)OC)OC)OC)OC |
Origin of Product |
United States |
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